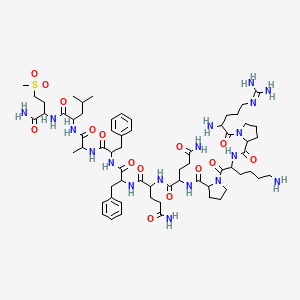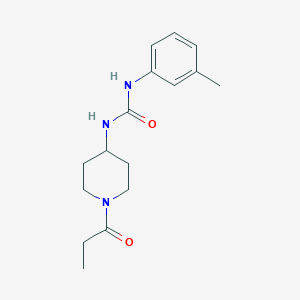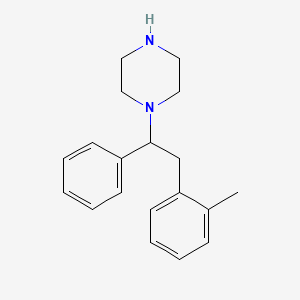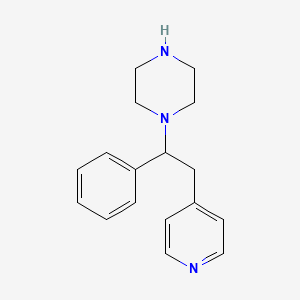
1-(1-Phenyl-2-(pyridin-4-yl)ethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a phenyl group, and a pyridine ring, making it a versatile molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .
化学反応の分析
Types of Reactions
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine compounds .
科学的研究の応用
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine has numerous applications in scientific research, including:
作用機序
The mechanism of action of 1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine involves its interaction with specific molecular targets. For example, it acts as a histamine H3 receptor antagonist and sigma-1 receptor antagonist, which means it binds to these receptors and inhibits their activity . This interaction can lead to various physiological effects, such as modulation of neurotransmitter release and pain relief .
類似化合物との比較
1-(1-phenyl-2-(pyridin-4-yl)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1-phenylpiperazine: Similar in structure but lacks the pyridine ring, which may affect its biological activity.
1-(2-pyridyl)piperazine: Contains a pyridine ring but differs in the position of the substituents, leading to different chemical and biological properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex derivative with additional functional groups, used in anti-tubercular research.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities .
特性
分子式 |
C17H21N3 |
|---|---|
分子量 |
267.37 g/mol |
IUPAC名 |
1-(1-phenyl-2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C17H21N3/c1-2-4-16(5-3-1)17(20-12-10-19-11-13-20)14-15-6-8-18-9-7-15/h1-9,17,19H,10-14H2 |
InChIキー |
QVONDVLKKQSPCH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(CC2=CC=NC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)
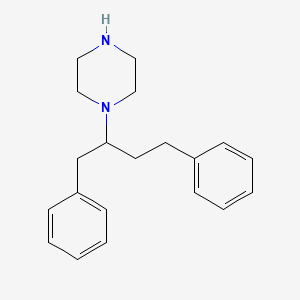
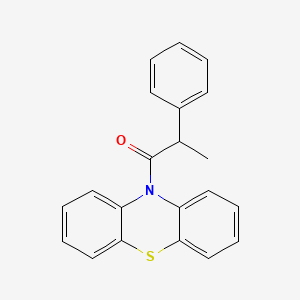
![[Tdf1]AngII](/img/structure/B10839143.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

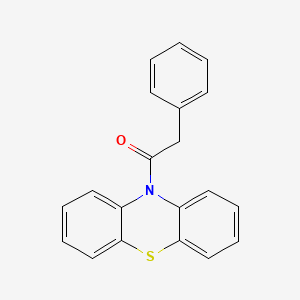
![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
